3-(5-Bromo-4-methylpyridin-2-yl)phenol
CAS No.:
Cat. No.: VC20375952
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO |
|---|---|
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | 3-(5-bromo-4-methylpyridin-2-yl)phenol |
| Standard InChI | InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3 |
| Standard InChI Key | QCOVHMQSGBVPEM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1Br)C2=CC(=CC=C2)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-(5-Bromo-4-methylpyridin-2-yl)phenol features a phenol ring connected to a pyridine moiety via a single bond at the 3-position (Figure 1). The pyridine ring is substituted with a bromine atom at the 5-position and a methyl group at the 4-position, creating a sterically hindered environment that influences reactivity . The phenol group contributes acidity (pKa ~10) and hydrogen-bonding capacity, while the electron-withdrawing bromine atom enhances electrophilic substitution potential.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| Functional Groups | Phenolic -OH, brominated pyridine, methyl substituent |
| Stereochemistry | Planar aromatic systems; no chiral centers |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
¹H NMR: Aromatic protons resonate between δ 6.8–8.5 ppm, with the phenolic -OH appearing as a broad singlet near δ 5.2 ppm.
-
¹³C NMR: The quaternary carbon bearing bromine is observed at δ 125–130 ppm, while the methyl group on pyridine resonates at δ 20–22 ppm .
Infrared (IR) spectroscopy shows a broad O-H stretch at 3200–3500 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A prevalent synthesis route involves coupling 5-bromo-4-methylpyridin-2-ylboronic acid with 3-bromophenol using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ . Yields typically exceed 70% under optimized conditions (80°C, 12 hr) .
Ullmann Coupling
Copper-mediated coupling between 3-iodophenol and 5-bromo-4-methylpyridine in dimethylformamide (DMF) at 120°C achieves moderate yields (50–60%). This method is less efficient than Suzuki coupling but avoids boron reagents.
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, toluene/Na₂CO₃ | 70–80 | High yield, mild conditions |
| Ullmann | Cu, DMF, 120°C | 50–60 | No boronic acids required |
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution
The phenol ring undergoes nitration and sulfonation at the ortho and para positions relative to the -OH group. For example, nitration with HNO₃/H₂SO₄ produces 3-(5-bromo-4-methylpyridin-2-yl)-4-nitrophenol in 65% yield.
Nucleophilic Substitution
The bromine atom participates in SNAr reactions with amines or thiols. Treatment with piperidine in DMF replaces bromine with a piperidinyl group, enabling access to drug-like molecules .
Oxidation and Reduction
-
Oxidation: The methyl group on pyridine is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering electronic properties .
Applications in Medicinal Chemistry
Anti-Parasitic Agents
3-(5-Bromo-4-methylpyridin-2-yl)phenol derivatives exhibit sub-micromolar activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) . Structural analogs with improved metabolic stability (e.g., NEU-1207) demonstrate reduced hepatic clearance (HLM Cl₍ᵢₙₜ₎ < 15 μL/min/mg) and enhanced aqueous solubility (>50 μg/mL) .
Kinase Inhibitors
The pyridine-phenol scaffold serves as a hinge-binding motif in kinase inhibitors. For instance, methyl substitution at the 4-position optimizes hydrophobic interactions with ATP-binding pockets .
Table 3: Pharmacological Profiles of Selected Derivatives
| Compound | Target | IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| NEU-1207 | T. brucei | 120 | 62 |
| 3-Nitro derivative | EGFR kinase | 45 | 28 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume